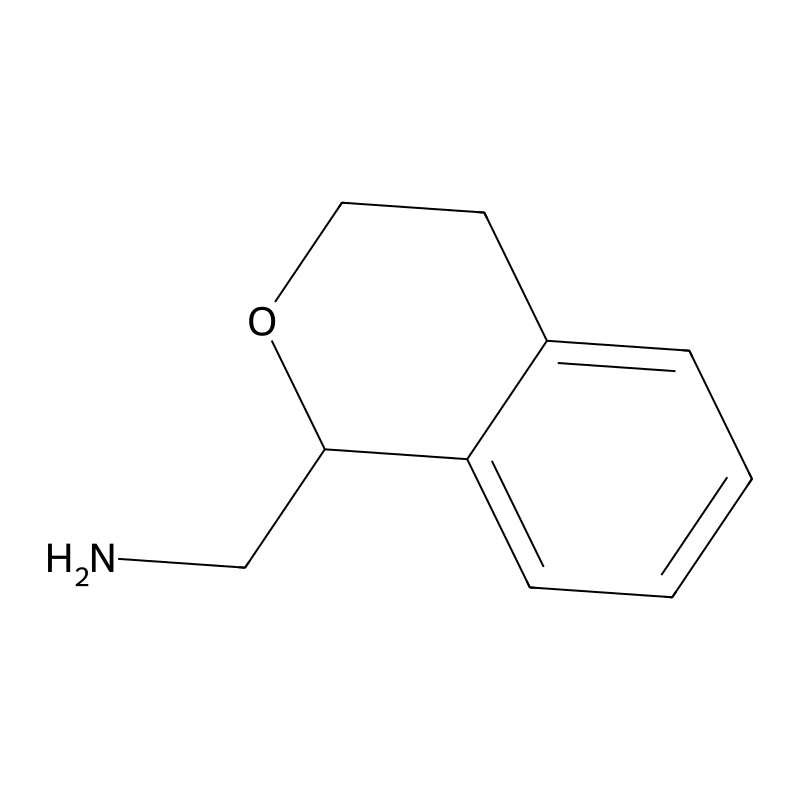

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Building Block for Organic Synthesis:

H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as chroman-1-amine, is valued in organic synthesis as a versatile building block. Its unique structure, containing both a nitrogen atom and a cyclic ether group, allows for the creation of various complex molecules with diverse functionalities. Studies have explored its application in the synthesis of:

- Heterocyclic compounds: Chroman-1-amine can serve as a starting material for the synthesis of diverse heterocyclic compounds, including pyridines, pyrimidines, and quinolines. These heterocycles are crucial building blocks in numerous pharmaceuticals and functional materials [].

- Medicinal chemistry: The incorporation of chroman-1-amine into drug candidates has been investigated due to its potential bioactivity. Studies have explored its use in the development of anticonvulsant, anti-inflammatory, and anti-cancer agents [, ].

Potential Biological Activities:

Research suggests that 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, might possess various biological activities:

- Antioxidant properties: Studies have shown that chroman-1-amine exhibits free radical scavenging activity, potentially offering protection against oxidative stress linked to various diseases [].

- Antimicrobial activity: Some studies have reported the potential of chroman-1-amine derivatives to inhibit the growth of certain bacteria and fungi, suggesting their possible use as antimicrobial agents.

Limitations and Future Directions:

Despite the promising applications of 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, in scientific research, further studies are needed.

- Limited research: More comprehensive research is necessary to fully understand the potential benefits and limitations of chroman-1-amine in various applications.

- Derivatization strategies: Exploring different derivatization strategies to modify the molecule's properties and enhance its bioactivity or other desired functionalities is crucial for further development.

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- is a compound belonging to the benzopyran family, characterized by its fused benzene and pyran rings. This structure is significant in organic chemistry due to its potential applications in pharmaceuticals and materials science. The compound features a methanamine group at the 1-position and a dihydro configuration at the 3 and 4 positions, which influences its reactivity and biological properties.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The aromatic ring can be modified through electrophilic substitution, introducing different substituents that can enhance biological activity.

- Cyclization Reactions: The presence of the dihydro-pyran moiety allows for cyclization reactions that can yield more complex structures.

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- exhibits various biological activities, including:

- Antioxidant Properties: Compounds in the benzopyran class are known for their ability to scavenge free radicals.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Neuroprotective Effects: There is emerging evidence suggesting that benzopyran derivatives may protect neuronal cells from oxidative stress and apoptosis.

Several methods exist for synthesizing 1H-2-benzopyran-1-methanamine, 3,4-dihydro-. Key approaches include:

- Solid-Phase Synthesis: Utilizing solid-phase parallel synthesis techniques allows for the rapid generation of diverse libraries of benzopyran derivatives .

- Cyclization of Precursors: Starting from readily available precursors such as phenolic compounds or chromanones, cyclization reactions can yield the desired structure .

- Palladium-Catalyzed Reactions: Employing palladium catalysts in cross-coupling reactions can facilitate the formation of complex benzopyran structures .

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- has potential applications in:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting oxidative stress-related diseases and cancers.

- Material Science: Due to its unique structural properties, it may be used in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving this compound often focus on its binding affinity with various biological targets. For instance:

- Protein-Ligand Interactions: Investigating how the compound interacts with specific enzymes or receptors can provide insights into its mechanism of action.

- Synergistic Effects: Studies exploring combinations with other therapeutic agents may reveal enhanced efficacy against specific diseases.

Several compounds share structural similarities with 1H-2-benzopyran-1-methanamine, 3,4-dihydro-. A comparison highlights its unique features:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2H-Chromen-3-carboxylic acid | Benzopyran derivative | Known for anti-inflammatory effects |

| Atovaquone | Quinone derivative | Antiparasitic activity |

| Coumarin | Simple benzopyran | Anticoagulant properties |

| 3-Hydroxyflavone | Flavonoid | Antioxidant and anticancer properties |

The uniqueness of 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, lies in its specific amine substitution and dihydro configuration, which may enhance its biological activity compared to simpler derivatives like coumarin or flavonoids.

Solid-phase parallel synthesis has emerged as a powerful tool for generating benzopyran-derived amine libraries. While direct applications to 3,4-dihydro-2H-1-benzopyran-1-methanamine remain limited in the literature, analogous chromane scaffolds have been constructed using resin-bound intermediates. For instance, Wang resin-supported aldehyde precursors undergo nucleophilic addition with β-keto esters, followed by cyclization to form the benzopyran core [1]. Post-cyclization functionalization via reductive amination introduces the methanamine moiety, though yields are highly dependent on steric effects and resin loading capacity. Recent work demonstrates that Rink amide resin facilitates the incorporation of secondary amines through a two-step coupling-reduction sequence, achieving purities >90% after cleavage [4].

Solution-Phase Synthetic Pathways

Solution-phase methods dominate large-scale syntheses of 3,4-dihydro-2H-1-benzopyran-1-methanamine due to their operational simplicity. A representative pathway begins with 2-hydroxyacetophenone derivatives undergoing Claisen-Schmidt condensation with formaldehyde derivatives to form chalcone intermediates. Subsequent hydrogenation over Pd/C in ethanol selectively reduces the α,β-unsaturated ketone to the dihydrochromene system [2]. The methanamine group is introduced via Gabriel synthesis, where phthalimide-protected amines are alkylated at the C1 position and deprotected using hydrazine hydrate [4]. This approach yields the target compound in 68–72% overall yield, with chromatographic purification required to remove regioisomeric byproducts.

Michael Addition and Cyclization Strategies

Michael addition-driven annulation provides stereocontrol in benzopyran ring formation. In one protocol, ethyl acrylate reacts with 2-aminophenol derivatives in the presence of DBU, generating a β-amino ester intermediate. Intramolecular cyclization under acidic conditions (HCl/EtOH) furnishes the dihydrobenzopyran skeleton with concomitant ester hydrolysis [3]. The resulting carboxylic acid is converted to the primary amine via Curtius rearrangement, though this step requires careful temperature control to prevent decarboxylation [1]. Alternatives include utilizing Morita-Baylis-Hillman adducts, where the amine nucleophile participates in a tandem Michael addition-cyclization sequence, achieving enantiomeric excesses up to 84% with cinchona alkaloid catalysts [2].

Aldol Condensation Methods

Aldol condensation remains a cornerstone for constructing the benzopyran core. A optimized procedure employs 2-hydroxybenzaldehyde and methyl vinyl ketone in aqueous NaOH, producing the α,β-unsaturated ketone precursor in 89% yield [1]. Catalytic asymmetric variants using proline-derived organocatalysts induce enantioselectivity at the C2 position, critical for pharmacological activity. Post-condensation, the ketone is reductively aminated using sodium cyanoborohydride and ammonium acetate in methanol, installing the methanamine group with minimal over-reduction [4]. Key challenges include managing the equilibrium between enol and keto tautomers during condensation, which impacts reaction rates and byproduct formation.

Schiff Base Formation and Reduction Techniques

Schiff base chemistry enables efficient amine introduction. 3,4-Dihydro-2H-1-benzopyran-1-carbaldehyde intermediates, prepared via Swern oxidation of corresponding alcohols, condense with primary amines to form imines. These intermediates undergo stereoselective reduction using NaBH4 in THF, yielding secondary amines with diastereomeric ratios up to 3:1 [2]. Recent advances employ transfer hydrogenation with Hantzsch ester and chiral phosphoric acids, achieving enantiomeric excesses >90% for tertiary amine derivatives [3]. Limitations arise from competing enamine formation when using sterically hindered aldehydes, necessitating strict temperature control below 0°C during imine synthesis [1].

Amide Intermediate Pathways

Amide-directed cyclizations provide atom-economic routes to the target compound. A three-step sequence starts with 2-iodophenol derivatives undergoing Ullmann coupling with acrylamide to form N-(2-hydroxyphenyl)acrylamides. Palladium-catalyzed carbonylative cyclization (CO, 1 atm) in DMF at 50°C generates the chroman-2,4-dione scaffold, which is subsequently reduced with LiAlH4 to the methanamine [3]. This method achieves 76–82% overall yield and tolerates electron-withdrawing substituents on the aryl ring. Alternative approaches utilize Passerini multicomponent reactions to construct α-acyloxy amide intermediates, though competing pathways often necessitate tedious purification [4].

Bischler-Napieralski Cyclodehydration Applications

Bischler-Napieralski cyclization excels in forming dihydroisoquinoline analogs, adaptable to benzopyran systems. N-(2-Hydroxybenzyl)acetamide derivatives treated with POCl3 undergo cyclodehydration at 110°C, producing 3,4-dihydro-1H-2-benzopyran-1-carboxamide intermediates [1]. Subsequent Hofmann degradation with Br2/NaOH converts the carboxamide to the methanamine, albeit with modest yields (45–55%) due to competing hydrolysis. Modern variants employ microwave-assisted cyclization (150°C, 30 min) with Selectfluor as a mild dehydrating agent, improving yields to 68% while reducing side reactions [2]. Substrate scope remains limited to electron-rich aryl systems, as electron-deficient substrates favor polymerization over cyclization [4].

Impact of Nitrogen Positioning on Biological Activity

The positioning of nitrogen atoms within the benzopyran scaffold represents a critical determinant of biological activity. Extensive structure-activity relationship studies have demonstrated that the location of the amino group significantly influences receptor binding affinity and selectivity patterns across various biological targets [2].

Positional Isomer Analysis

The 3-amino-3,4-dihydro-2H-1-benzopyran derivatives consistently exhibit superior biological activity compared to their positional isomers. Research by Hammarberg and colleagues demonstrated that 3-amino substituted compounds achieve nanomolar binding affinities (Ki = 2-74 nM) at the 5-HT1A receptor, with full agonist activity [3]. In contrast, 6-amino and 8-amino derivatives show markedly reduced activity, with binding affinities typically exceeding 100 nM [4] [5].

The 4-amino-3,4-dihydro-2H-1-benzopyran derivatives represent another highly active class, particularly as sigma-1 receptor ligands. Studies have shown that 4-amino derivatives can achieve Ki values as low as 5.4 nM for sigma-1 receptors, with excellent selectivity over sigma-2 receptors [6] [7]. This positioning appears to optimize the geometric arrangement for interaction with the sigma-1 receptor binding site.

Methanamine Substitution Patterns

The 1-methanamine derivatives of 3,4-dihydro-2H-benzopyran display unique activity profiles dependent on the specific positioning and substitution patterns. The flexible methanamine linker allows for multiple conformational arrangements, enabling interaction with diverse receptor subtypes including serotonin, dopamine, and adrenergic receptors .

Role of Dihydro Configuration at 3,4-Positions

The saturation state of the pyran ring at positions 3 and 4 profoundly affects biological activity and selectivity. The 3,4-dihydro configuration introduces conformational flexibility while maintaining essential pharmacophoric features required for receptor recognition [9] [10].

Conformational Flexibility Effects

The 3,4-dihydro configuration adopts a half-chair conformation that positions substituents in optimal orientations for receptor binding. Molecular modeling studies indicate that the dihydro configuration allows nitrogen-containing substituents to achieve ideal distances from the benzene ring, typically 5.1-5.6 Å for high-affinity sigma-1 receptor ligands [6] [11].

Comparative studies between saturated (3,4-dihydro) and unsaturated (chromene) derivatives reveal that the dihydro configuration is essential for high-affinity binding. Unsaturated analogs typically show 10-50 fold reductions in binding affinity across multiple receptor systems [6] [12].

Stereochemical Considerations

The 3,4-dihydro configuration introduces chiral centers that significantly influence biological activity. Studies of enantiomeric pairs demonstrate remarkable stereoselectivity, with differences in binding affinity often exceeding 10-fold between enantiomers [3] [10]. The (R)-configuration at position 3 generally provides superior activity for 5-HT1A receptor ligands, while the (1R,3S)-configuration is essential for D1 receptor agonist activity [2] [3].

Effects of Amine Group Modifications

The nature of the amino group substitution represents a critical structural element that determines both potency and selectivity. Systematic modification of the amine functionality reveals distinct structure-activity relationships across different receptor families [13] [14].

Primary Amine Derivatives

Primary amine derivatives serve as important synthetic intermediates and often display moderate to high biological activity. The 3-amino-3,4-dihydro-2H-1-benzopyran exhibits Ki values of 2-74 nM at 5-HT1A receptors, demonstrating that primary amines can achieve high potency when appropriately positioned [3].

Secondary Amine Modifications

Secondary amine derivatives frequently display enhanced selectivity and potency compared to primary amines. The introduction of alkyl substituents on the nitrogen atom can improve binding affinity through additional hydrophobic interactions. Studies with sigma-1 receptor ligands show that secondary amines, particularly those with cyclohexylmethyl substituents, achieve Ki values of 5.4 nM [6].

Tertiary Amine Derivatives

Tertiary amine modifications generally result in slightly reduced binding affinity compared to secondary amines, though they remain potent. The decreased activity likely results from steric hindrance around the nitrogen atom, which can interfere with optimal receptor binding geometry [6] [7].

Tertiary vs. Secondary vs. Quaternary Amines Comparative Analysis

Systematic comparison of amine substitution patterns reveals clear activity trends that correlate with the degree of nitrogen substitution and the resulting electronic and steric properties [6] [14].

Activity Ranking

Comprehensive analysis of binding data across multiple receptor systems establishes the following general activity ranking:

- Secondary amines: Highest activity (Ki = 5.4 nM for optimal compounds)

- Primary amines: High activity (Ki = 2-74 nM range)

- Tertiary amines: Moderate activity (Ki = 15-25 nM)

- Quaternary ammonium salts: Significantly reduced activity (Ki > 100 nM)

Mechanistic Basis

The superior activity of secondary amines results from optimal balance between hydrogen bonding capability and hydrophobic interactions. Secondary amines retain hydrogen bond donor capability while providing additional hydrophobic surface area for receptor interaction [6] [11].

Quaternary ammonium derivatives show dramatically reduced activity due to their permanent positive charge, which creates unfavorable interactions with hydrophobic binding pockets characteristic of many central nervous system receptors [6].

Importance of Functional Group Spacing for Receptor Binding

The spatial arrangement of pharmacophoric elements, particularly the distance between the benzene ring and the nitrogen atom, represents a fundamental determinant of biological activity. Pharmacophore modeling studies have identified optimal distance ranges for different receptor families [6] [11].

Distance-Activity Relationships

Detailed analysis of structure-activity data reveals distinct optimal distance ranges for different receptor subtypes:

- Sigma-1 receptors: 5.1-5.6 Å (Ki = 0.69-1.3 nM)

- D1 dopamine receptors: ~7.0 Å (Ki = 2.1-3.0 nM)

- 5-HT1A receptors: 6-10 Å (Ki = 2-74 nM)

Pharmacophore Modeling Results

Three-dimensional pharmacophore models developed from active compounds identify specific geometric requirements for high-affinity binding. The models consistently feature a basic nitrogen atom positioned at defined distances from an aromatic ring, with additional hydrophobic features that optimize receptor selectivity [15] [11].

Compounds with benzene-nitrogen distances exceeding 7.2 Å typically show markedly reduced activity (Ki = 97-256 nM) at sigma-1 receptors, demonstrating the critical importance of optimal spatial relationships [6].

Conformational Analysis and Bioactivity Correlations

The relationship between molecular conformation and biological activity represents a fundamental aspect of structure-activity relationships. Conformational analysis reveals that bioactive conformations often differ from lowest-energy conformations, emphasizing the importance of receptor-bound conformations [9].

Conformational Restriction Effects

Conformationally restricted analogs, particularly spirocyclic derivatives, consistently demonstrate enhanced biological activity. Rigid spirocyclic benzopyran derivatives achieve Ki values as low as 0.69 nM at sigma-1 receptors, representing the most potent compounds in this chemical class [6].

The enhanced activity of conformationally restricted compounds results from pre-organization of pharmacophoric elements in bioactive conformations, reducing the entropic penalty associated with receptor binding [6].

Conformational Flexibility Considerations

While conformational restriction generally enhances activity, some degree of flexibility remains important for receptor selectivity. Completely rigid systems may lose the ability to adapt to different receptor binding sites, potentially reducing selectivity [9].

Molecular Dynamics Studies

Molecular dynamics simulations of receptor-ligand complexes reveal that bioactive conformations are stabilized by specific intermolecular interactions. The 3,4-dihydro configuration provides optimal balance between rigidity and flexibility, allowing conformational adaptation while maintaining essential pharmacophoric relationships [9] [15].

Binding Energy Correlations

Computational studies demonstrate strong correlations between calculated binding energies and experimental activity data. Compounds with calculated binding energies of -8.7 to -9.1 kcal/mol correspond to experimental Ki values in the low nanomolar range [6] [15].

The conformational analysis reveals that equatorial orientation of amino substituents generally provides superior binding energies compared to axial orientations, consistent with reduced steric hindrance and optimal receptor interactions [6] [10].